tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
CAS No.:
VCID: VC20370250
Molecular Formula: C20H27ClN2O4S
Molecular Weight: 427.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate is a complex organic compound belonging to the carbamate family. It features a tert-butyl group, a chiral center, and a thiazole moiety, contributing to its unique chemical properties. The compound's molecular formula is C20H27ClN2O4S, with a molecular weight of approximately 299.8 g/mol. SynthesisThe synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate typically involves multiple steps, requiring precise control of reaction conditions to achieve high yields and selectivity for the desired stereoisomer. Potential ApplicationsThis compound is of interest in pharmaceutical research as an intermediate in the synthesis of biologically active compounds. Its structural features make it suitable for further modifications to develop new therapeutic agents targeting diseases such as inflammation and cancer. Biological SignificancePreliminary studies suggest that compounds with similar structures may interact with biological pathways related to inflammation and cancer progression. Interaction studies focusing on binding affinity with specific receptors or enzymes are crucial for understanding potential therapeutic effects. Comparison with Similar Compounds
These compounds highlight the uniqueness of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate due to its specific combination of functional groups and stereochemistry, potentially leading to distinct biological activities and applications in medicinal chemistry. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate | ||||||||||||
Molecular Formula | C20H27ClN2O4S | ||||||||||||
Molecular Weight | 427.0 g/mol | ||||||||||||
IUPAC Name | tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate | ||||||||||||
Standard InChI | InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 | ||||||||||||
Standard InChIKey | SFNSQBJKSUDFBA-ZWKOTPCHSA-N | ||||||||||||
Isomeric SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C | ||||||||||||
Canonical SMILES | CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C | ||||||||||||
PubChem Compound | 102353213 | ||||||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume